molecular formula C18H28N4O4S B2626114 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea CAS No. 1202972-19-7

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea

Cat. No.: B2626114
CAS No.: 1202972-19-7
M. Wt: 396.51
InChI Key: IKHGGVQOWBNVIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .


Chemical Reactions Analysis

The synthesized structure of similar compounds has been found to have low reactivity and a tendency to be stable . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. The electronic properties, nonlinear optical properties, and thermodynamic properties (heat capacity, entropy, enthalpy change, and Gibbs free energy) of the title complex were investigated .

Scientific Research Applications

Molecular Structure and Computational Analysis

Studies on similar compounds with structural resemblances to 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea have focused on understanding their molecular structure and computational properties. For instance, research involving the crystal structure analysis and Density Functional Theory (DFT) calculations of piperazine derivatives highlights the significance of computational chemistry in identifying reactive sites and understanding intermolecular interactions within such compounds (Kumara et al., 2017).

Pharmacokinetic Enhancements

The incorporation of piperazino functionality into 1,3-disubstituted urea frameworks has been explored to improve the pharmacokinetic properties of potential therapeutic agents. This approach has led to the development of compounds with enhanced water solubility and metabolic stability, offering promising avenues for the treatment of various disorders (Huang et al., 2010).

Synthesis and Characterization

The synthesis and characterization of new compounds featuring piperazine and urea functionalities are crucial for the expansion of chemical libraries and the development of new drugs. Studies have reported the successful synthesis of such compounds, providing detailed insights into their molecular frameworks through spectral analysis (Grijalvo et al., 2015).

Inhibitory Activities and Therapeutic Potentials

Research has demonstrated the inhibitory activities of sulfamates incorporating piperazinyl-ureido moieties against various carbonic anhydrases, underscoring their potential as anticancer agents. These findings suggest that modifications to the piperazine ring system can yield potent inhibitors with specific affinities towards target enzymes (Congiu et al., 2015).

Receptor Antagonism for CNS Disorders

The preparation and evaluation of piperazine derivatives as receptor antagonists highlight the role of chemical modifications in achieving desired biological activities. Certain compounds have exhibited promising results as antagonists for specific serotonin receptors, indicating their potential applications in treating central nervous system (CNS) disorders (Yoon et al., 2008).

Properties

IUPAC Name

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-3-9-19-18(23)20-10-4-15-27(24,25)22-13-11-21(12-14-22)16-5-7-17(26-2)8-6-16/h3,5-8H,1,4,9-15H2,2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGGVQOWBNVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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